Oxaydo, also known as oxycodone hydrochloride, is an immediate-release opioid agonist intended for oral administration . It is used to manage short term (acute) and long term (chronic) pain severe enough to require an opioid pain medicine, when other pain treatments such as non-opioid pain medicines do not treat your pain well enough or you cannot tolerate them .
Oxycodone, the active ingredient in Oxaydo, is a semisynthetic opioid with agonistic properties on mu, kappa, and delta-type opioid receptors, with the strongest affinity being for mu-type receptors .
Oxycodone is metabolized by members of the cytochrome P450 (CYP) enzyme superfamily. The CYP3A4, CYP3A5, and CYP2D6 enzymes convert oxycodone to either less-active (CYP3A4 and CYP3A5) or more-active (CYP2D6) metabolites .
Oxaydo is derived from thebaine, which is an opiate alkaloid obtained from the opium poppy (Papaver somniferum). It was first synthesized in Germany in 1917 and has since become one of the most widely prescribed opioids in clinical practice for pain management . The drug's classification as a controlled substance reflects the regulatory measures in place to monitor its use due to risks associated with opioid medications.
This multi-step synthesis highlights the intricate processes required to produce oxycodone derivatives, emphasizing the need for precision and control throughout the chemical reactions.
The molecular structure of oxycodone can be represented by its chemical formula . It features a complex arrangement that includes:
In terms of stereochemistry, oxycodone exhibits specific chiral centers that are crucial for its biological activity. Detailed structural analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm the precise arrangement of atoms within the molecule .
Oxycodone undergoes various chemical reactions during its metabolism and therapeutic use:
The mechanism of action of oxycodone involves binding to mu-opioid receptors in the central nervous system. This binding leads to:
Pharmacokinetics reveal that oxycodone has an oral bioavailability ranging from 60% to 87%, with peak plasma concentrations occurring approximately 5 hours after administration .
Oxaydo is primarily used in clinical settings for:
Given its potential for abuse, Oxaydo is prescribed with caution, emphasizing patient assessment for addiction risk prior to initiation .
The structural evolution of morphinan opioids originated with morphine's isolation in 1804, a phenanthrene-derived alkaloid from Papaver somniferum [3] [5]. Early 20th-century advancements centered on modifying this core scaffold to enhance pharmacological properties. János Kabay's pioneering extraction method (1925) enabled industrial-scale production of morphine precursors, facilitating semi-synthetic derivatization [3]. The critical breakthrough emerged with the identification of thebaine as a versatile intermediate for 14-oxygenated morphinans. By the 1940s, catalytic hydrogenation of thebaine yielded oxycodone, introducing a C-14 hydroxyl group that markedly improved mu-opioid receptor (MOR) affinity and analgesic potency compared to codeine [5] [7]. This innovation established 14-hydroxy substitutions as a strategic design element for subsequent MOR-targeted therapeutics.
Table 1: Key Historical Milestones in Morphinan Opioid Development
Year | Innovation | Significance |
---|---|---|
1804 | Isolation of morphine | First alkaloid isolated from opium; foundation for opioid pharmacology |
1916 | Structural elucidation of morphine | Enabled targeted molecular modifications [5] |
1925 | Kabay's poppy straw extraction | Industrial-scale morphine production [3] |
1940s | Oxycodone synthesis from thebaine | Introduced C-14 oxygenation as a potency-enhancing modification [7] |
1970s | Oxymorphone development | Demonstrated impact of C-6 carbonyl modifications on receptor affinity [1] |
Oxycodone synthesis leverages thebaine as a biosynthetic precursor through multi-step transformations optimized for industrial production [7]. The process initiates with selective catalytic hydrogenation of thebaine's 7,8-unsaturated bond using palladium catalysts, yielding dihydrothebaine. Subsequent allylic oxidation with peracids (e.g., m-chloroperbenzoic acid) installs the C-14 hydroxyl group, generating 14-hydroxycodeinone. This intermediate undergoes stereoselective reduction of the C-7,8 double bond and catalytic demethylation at C-3 to afford oxycodone [7]. Critical purity controls are enforced at each stage to eliminate genotoxic impurities like 8,14-dihydroxy-7,8-dihydrocodeinone.
Oxymorphone—a key pharmacologically active metabolite of oxycodone—is synthesized via N-demethylation of oxycodone using cyanogen bromide (von Braun reaction) followed by O-demethylation with boron tribromide. Alternatively, direct oxidation of thebaine via 14-hydroxycodeinone intermediate permits selective keto-group retention at C-6 while introducing the C-14 hydroxyl [1] [7]. These pathways exemplify precision chemical modifications to achieve target pharmacophores.
Table 2: Key Intermediates in Oxycodone Synthesis
Intermediate | Chemical Transformation | Functional Significance |
---|---|---|
Thebaine | Starting material | Provides morphinan core with reactive diene system |
Dihydrothebaine | Pd-catalyzed hydrogenation (C7-C8 bond) | Saturates bond for stability |
14-Hydroxycodeinone | Allylic oxidation (C14 hydroxylation) | Enhances MOR binding affinity [7] |
Oxycodone | Catalytic demethylation (C3 methoxy removal) | Yields active pharmaceutical ingredient (API) |
C-14 Hydroxylation
Introduction of a hydroxyl group at C-14 induces conformational constraints in the morphinan scaffold that enhance MOR affinity. X-ray crystallography studies reveal that 14-OH forms a hydrogen bond network with transmembrane residues (e.g., His297 in TM6), stabilizing the receptor's active conformation [5] [7]. Semi-synthetic derivatives like oxycodone and oxymorphone exhibit 5–10-fold greater MOR binding affinity than their non-oxygenated counterparts (codeine and morphine, respectively) due to this interaction [7]. The 14-OH group also reduces β-arrestin recruitment, potentially mitigating respiratory depression—though clinical validation remains ongoing [5].
C-6 Carbonyl Modifications
The C-6 keto group in oxycodone and oxymorphone is a critical pharmacophore. SAR studies demonstrate that α-orientation of this carbonyl optimizes hydrogen bonding with Lys233 and Asp216 in the MOR binding pocket [1] [9]. Reduction of the C-6 keto to a hydroxyl group (yielding 6α- or 6β-hydroxy derivatives) diminishes potency: 6β-hydroxy oxymorphone retains partial agonist activity (EC₅₀ = 48 nM), whereas 6α-epimers show >100-fold reduced efficacy [1]. Wolff-Kishner deoxygenation to 6-desoxy derivatives moderately reduces MOR affinity but retains full efficacy, indicating the keto group enhances binding without being strictly essential for activation [7].
Table 3: Impact of C-6 and C-14 Functional Groups on Bioactivity
Modification | Compound Example | MOR Affinity (Ki, nM) | Functional Effect |
---|---|---|---|
C-14 hydroxyl + C-6 keto | Oxymorphone | 0.78 ± 0.12 [7] | Full agonist; high bias toward G-protein signaling |
C-14 unmodified + C-6 keto | Morphine | 3.5 ± 0.6 [5] | Full agonist; moderate β-arrestin recruitment |
C-14 hydroxyl + C-6 β-OH | 6β-Oxymorphol | 18.3 ± 2.1 [1] | Partial agonist (45% efficacy) |
C-14 hydroxyl + C-6 H₂ | 6-Desoxyoxymorphone | 5.2 ± 0.9 [7] | Full agonist; reduced potency |
Molecular Determinants of MOR Selectivity
The morphinan scaffold's MOR selectivity arises from specific steric and electrostatic complementarity within the orthosteric pocket. Key interactions include:
Molecular dynamics simulations reveal that 14-hydroxy derivatives induce a 2.5-Å shift in TM6 orientation versus morphine, enhancing Gαᵢ coupling efficiency [5]. This underlies oxycodone's increased bias factor (G-protein/β-arrestin EC₅₀ ratio = 12.7 vs. morphine's 8.3) [4].
Biased Agonism via Scaffold Modulation
Structural modifications directly influence signaling bias:
Contemporary ligand design exploits these principles to maximize therapeutic indices. For example, introduction of bulky C-6 substituents (e.g., amidomethyl groups) in oxymorphone derivatives yields analogs with >200-fold selectivity for G-protein pathways [4] [7].
Table 4: Biased Signaling Profiles of Selected Morphinans
Compound | Gαᵢ Activation (EC₅₀, nM) | β-Arrestin-2 Recruitment (EC₅₀, nM) | *Bias Factor ** |
---|---|---|---|
Oxymorphone | 8.9 ± 1.2 | 115 ± 18 | 12.7 [4] |
Morphine | 22.3 ± 3.1 | 185 ± 27 | 8.3 [5] |
TRV130 | 5.1 ± 0.8 | >1,000 | 48.2 [4] |
6β-NAQ** | 0.37 ± 0.05 | 185 ± 22 | 0.8 [9] |
Bias factor calculated relative to reference agonist DAMGO; *Naltrexamine-derived ligand [9]
Compounds Mentioned in Article
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9